molecular formula C23H24N4O4 B2955042 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775558-61-6

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2955042
CAS No.: 1775558-61-6
M. Wt: 420.469
InChI Key: GNUQRVXNZZZGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperidine ring, and a triazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1,3-benzodioxole-5-carbaldehyde with piperidine to form the corresponding piperidinyl derivative. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to introduce the 4-methylphenyl group. Finally, the triazolone ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-2-4-16(5-3-15)13-27-21(24-25-23(27)29)17-8-10-26(11-9-17)22(28)18-6-7-19-20(12-18)31-14-30-19/h2-7,12,17H,8-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUQRVXNZZZGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.